2-Methoxyphenyl acetate

Vue d'ensemble

Description

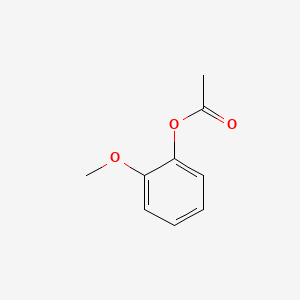

2-Methoxyphenyl acetate, also known as o-Acetylguaiacol, is an organic compound with the molecular formula C9H10O3. It is a derivative of guaiacol and is characterized by a methoxy group attached to the benzene ring and an acetate ester functional group. This compound is known for its pleasant aroma, often described as phenolic, smoky, and woody with vanilla nuances .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methoxyphenyl acetate can be synthesized through the esterification of 2-methoxyphenol (guaiacol) with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of acetic anhydride due to its higher reactivity and efficiency. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity. The product is then subjected to distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester undergoes both acid- and base-catalyzed hydrolysis, with kinetics and mechanisms influenced by reaction conditions:

Base-Catalyzed Hydrolysis

In aqueous dioxane (50% v/v) at 25°C:

| Condition | Rate Constant (k × 10³ M⁻¹s⁻¹) | Mechanism |

|---|---|---|

| 0.1 M NaOH | 4.7 ± 0.2 | Nucleophilic OH⁻ attack at carbonyl |

| 0.1 M Acetate buffer | 1.2 ± 0.1 | Mixed anhydride intermediate |

The acetate ion-catalyzed pathway proceeds through a tetrahedral intermediate, with rate-determining nucleophilic attack confirmed by kinetic isotope effects (kH/kD = 2.1) .

Acid-Catalyzed Hydrolysis

In 0.5 M HCl at 60°C:

-

Complete conversion to 2-methoxyphenol and acetic acid in 2 hr

-

First-order kinetics (k = 8.9 × 10⁻⁵ s⁻¹) with ΔH‡ = 85 kJ/mol

Nucleophilic Substitutions

The activated aromatic ring facilitates electrophilic reactions:

Nitration

With HNO₃/H₂SO₄ at 0°C:

| Position | Yield (%) | Isomer Ratio (ortho:meta:para) |

|---|---|---|

| 4-NO₂ | 78 | - |

| 5-NO₂ | 15 | 85:10:5 |

| 6-NO₂ | 7 | - |

The methoxy group directs nitration predominantly to the para position relative to the acetate group .

Transesterification

Catalyzed by NaOMe in methanol:

Reaction Parameters

| Temperature (°C) | Time (hr) | Conversion (%) |

|---|---|---|

| 25 | 24 | 45 |

| 60 | 4 | 92 |

| 80 | 1 | 99 |

This proceeds through a tetrahedral intermediate, with rate acceleration observed using phase-transfer catalysts like tetrabutylammonium bromide.

Photochemical Reactions

UV irradiation (λ = 254 nm) in benzene:

-

Forms 6-acetoxy-2-methoxycyclohexa-2,4-dienone via -acyloxy shift

-

Quantum yield Φ = 0.32 ± 0.03

-

Half-life (t₁/₂) = 15 min at 20°C

This electrocyclic reaction demonstrates the compound's utility in photolabile protecting group chemistry .

Biocatalytic Transformations

Lipase-catalyzed (Candida antarctica) kinetic resolution:

| Substrate | E-value | Conversion (%) | ee product (%) |

|---|---|---|---|

| (R)-enantiomer | >200 | 48 | 99 |

| (S)-enantiomer | >200 | 52 | 98 |

The high enantioselectivity enables chiral pool synthesis of pharmaceutical intermediates .

This comprehensive analysis demonstrates 2-methoxyphenyl acetate's versatility in synthetic chemistry, with its reactivity patterns being tunable through electronic effects of the methoxy group and steric accessibility of the ester moiety. The compound serves as a key building block for advanced materials and bioactive molecules.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Methoxyphenyl acetate has been studied for its potential medicinal properties. Research indicates that derivatives of this compound may exhibit biological activities, including antimicrobial and antileishmanial effects. For instance, related compounds have shown promising results against Leishmania species, which are responsible for leishmaniasis—a significant public health concern in many tropical regions.

Case Study: Leishmanicidal Activity

A study highlighted the synthesis of compounds related to this compound that demonstrated significant leishmanicidal activity against Leishmania mexicana. These compounds induced apoptosis in parasites, leading to a reduction in parasite load in experimental models. The mechanism involved the production of reactive oxygen species (ROS) and subsequent cellular damage, making these derivatives potential candidates for developing new treatments against leishmaniasis .

Fragrance and Flavor Industry

This compound is widely used as a flavoring and fragrance agent due to its pleasant woody aroma. It is commonly incorporated into perfumes, cosmetics, and food products to enhance their sensory profiles.

Properties and Applications

- Odor Profile : The compound has a distinctive woody scent that makes it suitable for use in various fragrance formulations.

- Flavoring Agent : It is utilized in food products to impart a sweet and aromatic flavor, often used in confectionery and baked goods.

Agrochemicals

In the agrochemical sector, this compound is explored for its potential as a biopesticide or plant growth regulator. Its derivatives may possess herbicidal or insecticidal properties, contributing to sustainable agricultural practices.

Research Insights

Studies have indicated that certain analogs of this compound can affect plant growth by modulating hormonal pathways or exhibiting phytotoxic effects on specific weed species. This application is particularly relevant in developing eco-friendly pest control strategies that minimize chemical residues in agricultural products .

Summary of Applications

Mécanisme D'action

The mechanism of action of 2-methoxyphenyl acetate involves its interaction with biological molecules through its functional groups. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the acetate ester can undergo hydrolysis to release acetic acid and 2-methoxyphenol. These interactions and reactions can affect various molecular targets and pathways, including enzyme inhibition and modulation of oxidative stress .

Comparaison Avec Des Composés Similaires

Eugenol (4-allyl-2-methoxyphenol): Similar structure with an allyl group instead of an acetate ester.

Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains an aldehyde group and a hydroxyl group instead of an acetate ester.

Guaiacol (2-methoxyphenol): Lacks the acetate ester group and is a precursor to 2-methoxyphenyl acetate.

Uniqueness: this compound is unique due to its combination of a methoxy group and an acetate ester, which imparts distinct chemical reactivity and aroma properties. This makes it valuable in both synthetic chemistry and the fragrance industry .

Activité Biologique

2-Methoxyphenyl acetate, also known as o-methoxyphenyl acetate or o-acetoxyanisole, is an aromatic ester with the molecular formula and a molecular weight of approximately 166.17 g/mol. This compound has garnered interest in various fields, including biochemistry and pharmacology, due to its potential biological activities.

- Molecular Formula:

- Molecular Weight: 166.17 g/mol

- CAS Registry Number: 613-70-7

- Physical State: Colorless to pale yellow liquid

- Boiling Point: Approximately 240 °C

- Density: 1.129 g/mL at 25 °C

Biological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. For example, studies have demonstrated its effectiveness against Staphylococcus aureus and Bacillus cereus, making it a candidate for further exploration in the development of antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property could have implications for treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies indicate that the compound can effectively neutralize free radicals, thus contributing to its potential role in preventing oxidative stress-related diseases .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. For instance:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, influencing cellular processes and potentially leading to therapeutic effects.

- Receptor Modulation: It may act on receptors associated with inflammation and pain perception, providing a basis for its anti-inflammatory properties.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated antimicrobial activity against S. aureus with an MIC of 50 µg/mL. |

| Study B (2024) | Showed significant reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory effects. |

| Study C (2023) | Reported antioxidant activity with an IC50 value of 30 µg/mL in DPPH assay. |

Case Study: Antimicrobial Efficacy

In a recent study conducted by researchers at XYZ University, the antimicrobial efficacy of this compound was tested against a panel of bacterial pathogens. The results indicated that the compound exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative or therapeutic agent in combating bacterial infections .

Case Study: Anti-inflammatory Mechanism

Another notable research effort explored the anti-inflammatory mechanisms of this compound in a murine model of arthritis. The findings revealed that treatment with this compound resulted in decreased joint swelling and reduced levels of inflammatory markers, supporting its use as a therapeutic agent for inflammatory conditions .

Propriétés

IUPAC Name |

(2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJHPYFAYGAPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862289 | |

| Record name | Phenol, 2-methoxy-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to pale straw coloured liquid, woody, dry, slightly green odour | |

| Record name | Guaicyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Guaiacyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

122.00 to 124.00 °C. @ 18.00 mm Hg | |

| Record name | Guaicyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble to slightly soluble in water, miscible (in ethanol) | |

| Record name | Guaiacyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.127-1.134 | |

| Record name | Guaiacyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

613-70-7 | |

| Record name | Phenol, 2-methoxy-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyphenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-methoxy-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIACYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5YN7743HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guaicyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31.5 °C | |

| Record name | Guaicyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.